molecular formula C42H59NO4 B561890 (2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL CAS No. 299172-62-6

(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL

Cat. No.: B561890
CAS No.: 299172-62-6
M. Wt: 641.937
InChI Key: CCYBTOBZKHQOTF-RWQHBJBPSA-N
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Description

(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Protection of Functional Groups: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group.

    Formation of the Octadecen Chain: This step involves the construction of the long carbon chain with the desired stereochemistry.

    Introduction of the Triphenylmethyloxy Group: This step involves the attachment of the triphenylmethyloxy group to the molecule.

    Final Deprotection and Purification: The Boc group is removed, and the compound is purified using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The functional groups in the compound can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,3R,4E)-2-Amino-4-octadecen-

Properties

IUPAC Name

tert-butyl N-[(E,2S,3R)-3-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-26-33-39(44)38(43-40(45)47-41(2,3)4)34-46-42(35-27-20-17-21-28-35,36-29-22-18-23-30-36)37-31-24-19-25-32-37/h17-33,38-39,44H,5-16,34H2,1-4H3,(H,43,45)/b33-26+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYBTOBZKHQOTF-RWQHBJBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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